molecular formula C10H11ClN2O B6266746 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride CAS No. 1803603-70-4

2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride

Cat. No.: B6266746
CAS No.: 1803603-70-4
M. Wt: 210.7
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Description

2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride is a heterocyclic compound that features both an oxazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-amino-4-methylphenol with a suitable oxazole precursor under acidic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Oxazoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-(1,3-oxazol-5-yl)aniline: Similar structure but with the oxazole ring positioned differently.

    2-methyl-3-(1,3-thiazol-2-yl)aniline: Contains a thiazole ring instead of an oxazole ring.

    2-methyl-3-(1,3-imidazol-2-yl)aniline: Features an imidazole ring in place of the oxazole ring.

Uniqueness

2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride is unique due to the specific positioning of the oxazole ring and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1803603-70-4

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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